Indol-3-acetsäure-Derivate

Indole-3-acetic acid (IAA) derivatives represent a class of plant growth regulators widely used in agriculture and horticulture for their ability to promote root formation, enhance seed germination, and stimulate vegetative growth. These compounds are structurally related to IAA but often exhibit improved efficacy or specificity in various applications. Indole-3-acetic acid derivatives can be synthesized through chemical modifications such as methylation, acetylation, or the introduction of substituents at strategic positions on the indole ring.

These derivatives possess excellent biocompatibility and stability under various environmental conditions, making them suitable for both field and controlled environment applications. They are particularly valuable in improving crop yields and quality by optimizing plant growth and development. Additionally, these substances can be used in tissue culture and genetic transformation processes to enhance plant productivity. Due to their potential benefits, indole-3-acetic acid derivatives have garnered significant interest from researchers and industrialists alike, driving advancements in agricultural technologies and sustainable farming practices.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

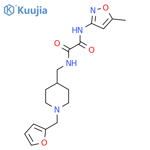

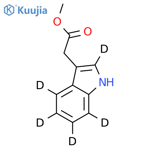

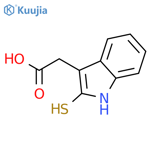

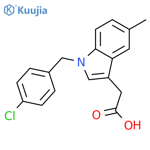

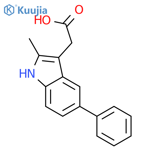

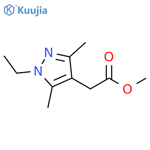

|

Methyl Indole-2,4,5,6,7-d5-3-acetate | 102415-39-4 | C11H11NO2 |

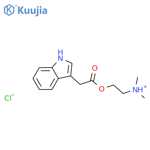

|

1H-Indole-3-aceticacid, 2-mercapto- | 156135-50-1 | C10H9NO2S |

|

1H-Indole-3-aceticacid, 1-[(4-chlorophenyl)methyl]-5-methyl- | 147-44-4 | C18H16ClNO2 |

|

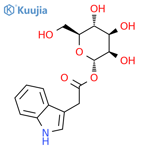

Indole-3-acetyl b-D-Glucopyranose | 19817-95-9 | C16H19NO7 |

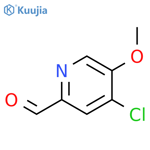

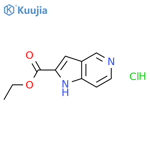

|

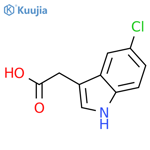

5-Chloroindole-3-acetic Acid | 1912-45-4 | C10H8ClNO2 |

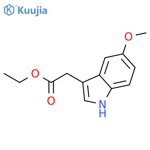

|

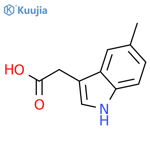

2-(5-Methyl-1H-indol-3-yl)acetic acid | 1912-47-6 | C11H11NO2 |

|

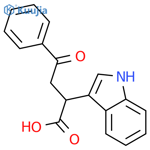

PEO-IAA | 6266-66-6 | C18H15NO3 |

|

1H-Indole-3-aceticacid, 2-methyl-5-phenyl- | 6306-05-4 | C17H15NO2 |

|

1H-Indole-3-aceticacid, 2-(dimethylamino)ethyl ester, hydrochloride (1:1) | 63906-35-4 | C14H19ClN2O2 |

|

1H-Indole-3-acetic acid, 5-methoxy-, ethyl ester | 57000-49-4 | C13H15NO3 |

Verwandte Literatur

-

Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

-

Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296

-

4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255

Empfohlene Lieferanten

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Enjia Trading Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte

-

-

-

-

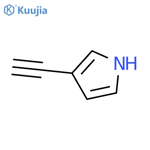

1H-Pyrrole, 3-ethynyl- Cas No: 71580-43-3

1H-Pyrrole, 3-ethynyl- Cas No: 71580-43-3 -